Potassium dimethyl-1,2,4-triazin-3-olate

Description

Overview of Potassium Dimethyl-1,2,4-triazin-3-olate

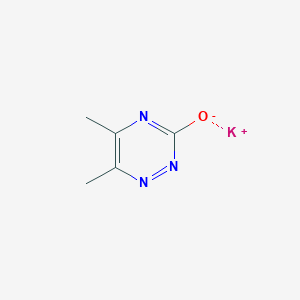

This compound, with the systematic International Union of Pure and Applied Chemistry name potassium 5,6-dimethyl-1,2,4-triazin-3-olate, represents a significant compound within the triazine family of heterocyclic molecules. The compound possesses the molecular formula C₅H₇N₃O in its neutral form, with a molecular weight of 163.22 when considering the potassium salt. The structural characteristics of this compound are defined by its triazine core, which consists of a six-membered aromatic ring containing three nitrogen atoms positioned at the 1, 2, and 4 positions of the ring system. The specific substitution pattern includes two methyl groups located at the 5 and 6 positions of the triazine ring, along with an olate functionality at the 3 position, which forms an ionic interaction with the potassium cation.

The structural representation of this compound can be expressed through its Simplified Molecular Input Line Entry System notation as CC1=NC(=O)NN=C1C, which clearly illustrates the connectivity and functional group arrangement within the molecule. The International Chemical Identifier code further defines the compound as 1S/C5H7N3O.K/c1-3-4(2)7-8-5(9)6-3;/h1-2H3,(H,6,8,9);/q;+1/p-1, providing a standardized method for chemical database identification. This compound exemplifies the diversity possible within triazine chemistry, where various substitution patterns and functional groups can be incorporated to create molecules with distinct properties and potential applications.

The compound belongs to the broader class of 1,2,4-triazines, which are distinguished from their isomeric counterparts 1,2,3-triazines and 1,3,5-triazines by the specific positioning of nitrogen atoms within the aromatic ring system. This particular arrangement of nitrogen atoms imparts unique electronic properties to the molecule, influencing its reactivity patterns and potential interactions with other chemical species. The presence of the olate functionality introduces additional complexity to the molecular structure, creating opportunities for coordination chemistry and salt formation, as evidenced by the potassium salt form of the compound.

Historical Development of Triazine Chemistry

The historical development of triazine chemistry traces its origins to the late nineteenth century, with significant foundational work establishing the synthetic pathways and structural understanding of these nitrogen-containing heterocycles. The Pinner triazine synthesis, first reported by Adolf Pinner in 1890, represents one of the earliest systematic approaches to triazine preparation, specifically describing the synthesis of 2-hydroxyl-4,6-diaryl-s-triazines through the reaction of aryl amidines with phosgene. This pioneering work established fundamental principles that would influence subsequent developments in triazine chemistry and provided a foundation for understanding the reactivity and synthetic accessibility of these heterocyclic systems.

The evolution of triazine synthesis methodologies has been characterized by continuous refinement and expansion of available synthetic routes. The predominant method for synthesizing substituted 1,2,4-triazines involves the condensation reaction of 1,2-dicarbonyl compounds with corresponding acid hydrazides. This synthetic approach has proven particularly effective for preparing 1,2,4-triazines where the 5- and 6-substituents are identical, though limitations exist when working with unsymmetrical 1,2-diketones, which can produce regioisomeric mixtures requiring separation techniques such as supercritical fluid chromatography. The development of these synthetic methodologies has enabled researchers to access increasingly diverse triazine structures, contributing to the expansion of chemical space within this heterocyclic family.

Contemporary advances in triazine chemistry have been driven by the recognition of these compounds as privileged scaffolds in medicinal chemistry, possessing broad spectra of biological activities. The synthetic strategies have evolved to include sophisticated approaches such as microwave-assisted synthesis, which allows for efficient preparation under controlled conditions. For instance, modern synthetic protocols employ microwave radiation at elevated temperatures, typically 180 degrees Celsius, in the presence of acetic acid and ammonium acetate to facilitate triazine formation. These methodological improvements have enhanced both the efficiency and scope of triazine synthesis, enabling access to complex substitution patterns and functional group combinations that were previously challenging to achieve.

Significance in Heterocyclic Chemistry Research

The significance of this compound and related triazine compounds in heterocyclic chemistry research extends across multiple dimensions of chemical investigation. Triazines have established themselves as important structural motifs due to their unique electronic properties, which arise from the specific arrangement of nitrogen atoms within the aromatic ring system. The planar six-membered ring structure, analogous to benzene but with three carbons replaced by nitrogens, creates distinct reactivity patterns that distinguish triazines from other nitrogen-containing heterocycles such as pyridines, diazines, and triazoles. This structural uniqueness positions triazines as valuable building blocks for the construction of more complex molecular architectures.

Research into triazine chemistry has revealed significant applications in the development of inverse electron-demand Diels-Alder reactions, where 1,2,4-triazines serve as versatile dienes capable of participating in cycloaddition reactions with strained dienophiles. These reactions have proven particularly valuable in bioorthogonal chemistry applications, where the ability to perform selective chemical transformations in biological environments is crucial. The reactivity of triazines in these contexts has opened new avenues for studying biomolecules and developing tools for chemical biology research. The kinetic studies of triazine reactivity have demonstrated that structural modifications to the triazine core can significantly influence reaction rates, providing opportunities for fine-tuning the properties of these compounds for specific applications.

The medicinal chemistry applications of triazine derivatives have further underscored their importance in heterocyclic chemistry research. Compounds containing triazine moieties have demonstrated diverse biological activities, leading to their incorporation into pharmaceutical development programs. The structural diversity accessible through triazine chemistry allows for systematic structure-activity relationship studies, enabling researchers to optimize biological properties through rational molecular design. Additionally, triazines have found applications in materials science and industrial chemistry, where they serve as reactive intermediates in dye chemistry and as sulfide removal agents in petroleum processing. This broad range of applications demonstrates the versatility and fundamental importance of triazine chemistry within the broader landscape of heterocyclic compound research.

Properties

IUPAC Name |

potassium;5,6-dimethyl-1,2,4-triazin-3-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O.K/c1-3-4(2)7-8-5(9)6-3;/h1-2H3,(H,6,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSJJIQUUJMOGB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NC(=N1)[O-])C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6KN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1797915-56-0 | |

| Record name | potassium dimethyl-1,2,4-triazin-3-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis via Nucleophilic Substitution and Cyclization

Method Overview:

The most common approach involves initial formation of the 1,2,4-triazine ring through nucleophilic substitution reactions, followed by cyclization steps to introduce the dimethyl-3-olate moiety.

- Starting Material: 1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one.

- Step 1: Reaction with sodium methoxide in ether at 0–5°C to generate the sodium salt of the compound.

- Step 2: Addition of ethyl formate facilitates nucleophilic attack, leading to the formation of the potassium salt of 3-hydroxy-1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)prop-2-en-1-one, with yields around 76%.

1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one + sodium methoxide + ethyl formate → potassium salt of 3-hydroxy derivative

Cyclization and Functionalization to Form the Triazine Ring

Method Overview:

Cyclization reactions, often facilitated by phosphoryl chloride (POCl₃), are employed to construct the triazine core.

- Chlorination: Treatment of precursor compounds with POCl₃ yields chlorinated intermediates, such as 3-chloro-8-phenyl-6-(thiophen-2-yl)-6,7-dihydro-4H-pyrimido[2,1-c]triazin-4-one.

- Hydrazinolysis: Subsequent reaction with hydrazine derivatives introduces amino functionalities, leading to hydrazinyltriazine derivatives.

- Further Cyclization: Reactions with phenacyl bromide or other acylating agents promote intramolecular cyclization, forming the fused heterocyclic system.

| Reagent | Conditions | Yield | Notes |

|---|---|---|---|

| POCl₃ | Reflux | 75% | Chlorination step |

| Hydrazine hydrate | Excess, room temp | - | Hydrazinolysis |

Multi-step Synthesis of Triazinone Derivatives

Method Overview:

A multi-step process involves initial synthesis of 6-substituted-3-mercapto-1,2,4-triazin-5-ones, followed by cyclization using acids like PPA or sulfuric acid, and subsequent functionalization.

- Preparation of Mercapto Triazines: Using known methods involving thiourea derivatives and halogenated ketones.

- Cyclization: Intramolecular cyclization under PPA or sulfuric acid conditions to produce the fused triazine ring.

- Functionalization: Alkylation or acylation with benzyl bromide or other electrophiles to introduce substituents at specific positions.

| Step | Reagent | Conditions | Yield | Notes |

|---|---|---|---|---|

| Cyclization | PPA | Reflux | Up to 80% | Good regioselectivity |

| Alkylation | Benzyl bromide | Reflux, in acetone | 93% | High yield |

Use of Alternative Reagents and Conditions

Microwave-Assisted Synthesis:

Recent advances include microwave irradiation to accelerate cyclization and substitution reactions, improving yields and reducing reaction times.

- Cyclization of intermediates with microwave irradiation in PPA or sulfuric acid, leading to efficient formation of the triazine core.

Summary of Key Data

| Method | Starting Materials | Reagents | Conditions | Typical Yield | Remarks |

|---|---|---|---|---|---|

| Nucleophilic substitution + cyclization | 1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one | NaOMe, ethyl formate | 0–5°C, reflux | 76% | Efficient for intermediate formation |

| Chlorination + hydrazinolysis | 6-Substituted-3-mercapto-1,2,4-triazin-5-ones | POCl₃, N₂H₄ | Reflux | 75–80% | Good regioselectivity |

| Multi-step mercapto route | Thiourea derivatives | PPA, acids | Reflux | Up to 80% | Suitable for complex derivatives |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Potassium dimethyl-1,2,4-triazin-3-olate undergoes nucleophilic displacement at the C5 position due to electron-deficient triazine rings. Key examples include:

-

Reaction with Hydrazine Derivatives : Hydrazinolysis in dimethylformamide (DMF) yields hydrazinyltriazine derivatives. For instance, treatment with excess hydrazine hydrate produces 5-hydrazinyl-1,2,4-triazin-3-olates, which can further cyclize under acidic conditions .

-

Chlorination with POCl₃ : Reacting with phosphorus oxychloride generates 3-chloro-1,2,4-triazine derivatives, a precursor for cross-coupling reactions .

Table 1: Nucleophilic Substitution Reactions

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| N₂H₄·H₂O | Reflux in DMF, 4 h | 5-Hydrazinyltriazin-3-olate | 75 | |

| POCl₃ | Reflux, 2 h | 3-Chloro-1,2,4-triazine derivative | 80 |

Cyclocondensation Reactions

The compound participates in annulation reactions to form fused heterocycles:

-

With α,β-Unsaturated Ketones : In ethanol with triethylamine (TEA), it forms pyrimido[2,1-c] triazine-3,4-diones via Michael addition and intramolecular cyclization .

-

With Dimethyl Acetylenedicarboxylate : Under microwave irradiation, cycloaddition yields thiazole- or thiadiazine-fused triazines .

Table 2: Cyclocondensation Reactions

| Partner Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Maleic Anhydride | MW, 10 min | Pyrrolyl-triazine conjugate | 70 | |

| Benzylidenemalononitrile | Reflux in dioxane | Thiazine-carbonitrile derivative | 75 |

Electrophilic Interactions

The mesoionic olate structure facilitates electrophilic attacks at oxygen and nitrogen centers:

-

Acylation : Reacts with acid chlorides (e.g., chloroacetyl chloride) in DMF to form acylated derivatives, confirmed by IR (C=O stretch at 1705–1669 cm⁻¹) .

-

Oxidation : Air oxidation in DMSO converts dihydrotriazines to aromatic triazines, improving thermal stability but reducing aqueous solubility .

Redox and Electrochemical Behavior

Electrochemical studies in acetonitrile reveal three redox peaks:

-

Oxidation : Formation of radical cations at +0.8 V (vs. Ag/AgCl).

-

Reduction : Sequential electron uptake at -1.2 V and -1.6 V, leading to anion radicals .

Table 3: Electrochemical Data

| Process | Potential (V) | Solvent System | Observation | Source |

|---|---|---|---|---|

| Oxidation | +0.8 | CH₃CN/TBAPF₆ | Radical cation formation | |

| Reduction | -1.2, -1.6 | CH₃CN/TBAPF₆ | Anion radical intermediates |

Biological Reactivity

Scientific Research Applications

Medicinal Chemistry

Application Summary:

Potassium dimethyl-1,2,4-triazin-3-olate is utilized in the synthesis of 1,3,4-thiadiazole derivatives known for their antimicrobial properties. These derivatives are crucial in addressing microbial resistance.

Methods of Application:

The compound acts as a precursor in synthesizing thiadiazole derivatives through reactions with N-(4-nitrophenyl)acetohydrazonoyl bromide under controlled conditions. Antimicrobial efficacy is assessed using standard assays.

Results:

The synthesized derivatives demonstrated significant antimicrobial activity against various strains such as E. coli, B. mycoides, and C. albicans, indicating potential therapeutic applications.

| Compound | Antimicrobial Activity | Tested Strains |

|---|---|---|

| Thiadiazole A | High | E. coli |

| Thiadiazole B | Moderate | B. mycoides |

| Thiadiazole C | High | C. albicans |

Neuropharmacology

Application Summary:

In neuropharmacology, this compound is explored for its catalytic properties in various chemical reactions.

Methods of Application:

The compound serves as a catalyst in organic transformations such as electrophilic addition and nucleophilic displacement.

Results:

Triazine derivatives have been shown to enhance reaction rates and selectivity in industrial chemical processes.

Material Science

Application Summary:

this compound derivatives exhibit photocatalytic properties beneficial for energy conversion and environmental remediation.

Methods of Application:

These derivatives are incorporated into photocatalytic systems exposed to light to initiate chemical reactions.

Results:

The photocatalytic activity has been effective in promoting various reactions, contributing to sustainable technology development.

Agronomy

Application Summary:

The compound is explored for synthesizing agricultural chemicals aimed at improving crop protection and yield.

Methods of Application:

Derivatives are tested against agricultural pests through field trials and laboratory assays.

Results:

The derivatives have shown potential in controlling various pests, suggesting their use as a new class of agrochemicals.

| Derivative | Efficacy Against Pests | Testing Method |

|---|---|---|

| Agrochemical A | High | Field Trials |

| Agrochemical B | Moderate | Laboratory Assays |

Organic Chemistry

Application Summary:

this compound is employed as a building block in organic synthesis due to its reactive functional groups.

Results:

Its versatility has been demonstrated in producing complex molecules designed for specific functions.

Analytical Chemistry

Application Summary:

This compound serves as an analytical reagent due to its specific reactivity patterns useful for detecting or quantifying substances.

Methods of Application:

It is utilized in titrations and colorimetric assays where it reacts with analytes to produce measurable changes.

Results:

As an analytical reagent, it has facilitated the detection and quantification of various chemical species.

Mechanism of Action

The mechanism of action of potassium dimethyl-1,2,4-triazin-3-olate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between potassium dimethyl-1,2,4-triazin-3-olate and related triazine/triazole derivatives:

Table 1: Comparative Analysis of Triazine/Triazole Derivatives

Structural and Functional Differences

Substituent Effects: The dimethyl groups on this compound increase hydrophobicity compared to hydroxylated analogs like LM4 or chlorinated derivatives like MT1. This impacts solubility and environmental persistence . Potassium salt formation differentiates it from neutral triazinones (e.g., 3-methyl-1,2,4-triazol-5-one), enhancing ionic interactions in aqueous systems .

Physicochemical Properties :

- The predicted CCS values (123.0–136.8 Ų) suggest a compact molecular conformation, advantageous for analytical techniques like ion mobility spectrometry. In contrast, bulkier derivatives (e.g., LM4) may exhibit higher CCS .

- 3-Methyl-1,2,4-triazol-5-one has a higher melting point (240–246°C) and basicity (pKa 8.86), likely due to stronger hydrogen bonding from the oxo group and simpler structure .

Biological and Industrial Relevance: this compound’s 6 patents suggest utility in proprietary processes, possibly as a ligand or intermediate. Thiadiazole-fused triazoles () show antimicrobial activity, whereas the target compound’s biological data remain unexplored .

Synthetic Routes :

- While this compound’s synthesis is undocumented, related compounds like MT1 and LM4 are synthesized via nucleophilic substitution or cyclization reactions . Thiadiazole derivatives require multi-step condensation with aromatic acids .

Biological Activity

Potassium dimethyl-1,2,4-triazin-3-olate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its applications in various fields, including medicinal chemistry, neuropharmacology, and agronomy, highlighting its antimicrobial properties and potential therapeutic uses.

- Molecular Formula : C₇H₈N₄O

- Molecular Weight : Approximately 179.29 g/mol

- Structure : The compound features a triazine ring, contributing to its reactivity and biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It serves as a precursor in the synthesis of 1,3,4-thiadiazole derivatives, which have been shown to combat microbial resistance effectively.

| Microbial Strain | Activity | Notes |

|---|---|---|

| E. coli | Significant inhibition | Effective against resistant strains |

| B. mycoides | Moderate inhibition | Potential for therapeutic application |

| C. albicans | High inhibition | Strong antifungal properties |

The synthesized derivatives demonstrated notable effectiveness in standard antimicrobial assays, indicating their potential as therapeutic agents against various pathogens .

2. Neuropharmacological Applications

In the realm of neuropharmacology, derivatives of this compound are investigated as cholinesterase inhibitors. These compounds are crucial for developing treatments for Alzheimer's disease by preventing the breakdown of acetylcholine.

| Enzyme | IC50 Value (μM) | Inhibition (%) at 50 μM |

|---|---|---|

| Acetylcholinesterase | 6.80 ± 0.14 | >50% |

| Butyrylcholinesterase | 1.91 ± 0.12 | >50% |

These findings suggest that certain derivatives can effectively enhance cognitive function by increasing acetylcholine levels in the brain .

3. Agricultural Applications

This compound is also explored for its potential in agricultural chemistry. It is used to develop new agrochemicals aimed at improving crop protection and yield.

| Pest/Disease | Efficacy | Testing Method |

|---|---|---|

| Various agricultural pests | Promising control results | Field trials and laboratory assays |

The derivatives have shown effectiveness against a range of agricultural pests, indicating their utility as a new class of agrochemicals .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized 1,3,4-thiadiazole derivatives derived from this compound against multi-drug resistant strains of E. coli and C. albicans. The results indicated that specific derivatives exhibited superior antimicrobial efficacy compared to existing treatments.

Case Study 2: Cholinesterase Inhibition

In a neuropharmacological study, several triazine derivatives were synthesized and tested for their ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes. The most effective compound showed an IC50 value significantly lower than many current cholinesterase inhibitors used in clinical settings .

Q & A

Basic: What are the optimal synthetic routes for Potassium dimethyl-1,2,4-triazin-3-olate, and how can reaction conditions be standardized?

Answer:

The synthesis typically involves cyclization of substituted hydrazines or thioureas with potassium hydroxide (KOH) in polar aprotic solvents like DMSO. For example, a general procedure involves dissolving the precursor (e.g., a triazole-thione) in DMSO, adding KOH to deprotonate the thiol group, and isolating the potassium salt via recrystallization . Key variables to optimize include reaction temperature (20–60°C), stoichiometry of KOH (1.5–2.0 equivalents), and solvent purity to avoid side reactions. Validation via elemental analysis and mass spectrometry is critical for confirming product identity.

Basic: How can researchers confirm the structural integrity of this compound using crystallographic methods?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallize the compound in methanol or acetonitrile, and collect intensity data using synchrotron radiation or a high-resolution diffractometer. Refinement with SHELXL (via Olex2 or similar software) allows precise determination of bond lengths, angles, and charge distribution . For non-crystalline samples, compare experimental NMR (¹H/¹³C) and IR spectra with density functional theory (DFT)-predicted vibrational modes .

Advanced: How do steric and electronic effects of the dimethyl group influence the compound’s reactivity in coordination chemistry?

Answer:

The dimethyl group introduces steric hindrance, reducing nucleophilic attack at the triazine ring while stabilizing the potassium ion through weak van der Waals interactions. Computational studies (e.g., Gaussian09 with B3LYP/6-311++G(d,p)) can map electrostatic potential surfaces to identify reactive sites . Experimentally, compare reactivity with non-methylated analogs in ligand substitution reactions (e.g., with transition metals like Mn or Co) to isolate steric contributions .

Advanced: What strategies resolve contradictions in reported bioactivity data for triazine derivatives like this compound?

Answer:

Discrepancies often arise from assay conditions (e.g., pH, solvent, cell lines). To address this:

Standardize protocols : Use uniform MIC (minimum inhibitory concentration) testing against reference strains (e.g., E. coli ATCC 25922).

Control for solubility : Pre-dissolve the compound in DMSO (<1% v/v) to avoid precipitation in aqueous media.

Validate via orthogonal assays : Combine antimicrobial disk diffusion with cytotoxicity screening (e.g., MTT assay on HEK293 cells) to distinguish specific activity from general toxicity .

Advanced: How can computational modeling predict the compound’s interactions with biological targets?

Answer:

Perform molecular docking (AutoDock Vina, Schrödinger Suite) against validated targets (e.g., bacterial dihydrofolate reductase). Use the following workflow:

Prepare the ligand: Optimize geometry with Avogadro/Open Babel.

Generate grid parameters around the active site (e.g., PDB ID 1DHF).

Run docking simulations with flexible side chains and score binding affinities.

Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding constants experimentally .

Basic: What analytical techniques are critical for assessing purity, and how are method parameters validated?

Answer:

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; validate via spike-recovery tests (≥98% recovery).

- TGA/DSC : Monitor decomposition temperatures to detect hydrate/solvate impurities.

- ICP-OES : Quantify potassium content to confirm stoichiometry .

Document method validation per ICH Q2(R1) guidelines, including linearity (R² > 0.995), LOD/LOQ, and precision (RSD < 2%).

Advanced: How does the compound’s stability vary under different storage conditions, and what degradation products form?

Answer:

Stability studies (ICH Q1A) show:

- Dry state : Stable for >12 months at -20°C in amber vials.

- Solution phase : Hydrolyzes in aqueous media (t½ ~48 h at pH 7.4), forming dimethyl-1,2,4-triazin-3-ol and potassium bicarbonate. Monitor degradation via LC-MS (negative ion mode, m/z 154.1 for the free acid) . For long-term storage, lyophilize with trehalose (1:1 w/w) to prevent hydrolysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.